REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO.O>[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:14]=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2,3.4|
|
Name
|
Methyl 2-(2-aminophenoxy)benzoate
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(OC2=C(C(=O)OC)C=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under argon at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, ethyl acetate/hexane/formic acid)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |